Eltanexor - 1642300-52-4

Eltanexor

Catalog Number: EVT-266995
CAS Number: 1642300-52-4
Molecular Formula: C17H10F6N6O
Molecular Weight: 428.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound. [, , ] It functions as a small molecule inhibitor, specifically targeting the nuclear export protein Exportin 1 (XPO1, also known as chromosome region maintenance 1 or CRM1). [, , , , , , ] Eltanexor has emerged as a promising therapeutic agent for a broad range of diseases, including hematological and solid tumor malignancies, glioblastoma multiforme, amyotrophic lateral sclerosis, and Duchenne muscular dystrophy. [, , , , , , , , , ] Its role in scientific research revolves around its ability to inhibit XPO1, which plays a crucial role in nuclear-cytoplasmic transport, a fundamental cellular process responsible for shuttling proteins and RNA molecules between the nucleus and cytoplasm. [, , ] By inhibiting XPO1, eltanexor disrupts this transport, leading to nuclear accumulation of tumor suppressor proteins and affecting the translation of oncoproteins. [, , , , , ]

Selinexor (KPT-330)

Compound Description: Selinexor, also known as KPT-330, is a first-in-class selective inhibitor of nuclear export (SINE) compound. [] Like Eltanexor, it functions by binding to and inhibiting exportin 1 (XPO1), a protein responsible for transporting tumor suppressor proteins and other cargo molecules from the nucleus to the cytoplasm. [] Selinexor has shown clinical activity in various hematologic malignancies and solid tumors. []

KPT-185

Compound Description: KPT-185 is a selective inhibitor of nuclear export (SINE) compound that targets XPO1. [] It inhibits the nuclear export of tumor suppressor proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells.

KOS-2464

Compound Description: KOS-2464 is a selective inhibitor of nuclear export (XPO1i) that has demonstrated synergistic effects with melphalan in preclinical models of multiple myeloma. [] It acts by interfering with XPO1 function, leading to the nuclear accumulation of tumor suppressor proteins and ultimately contributing to cell death.

Relevance: KOS-2464 shares its mechanism of action with Eltanexor, targeting the nuclear export protein XPO1 to enhance the anti-cancer activity of other drugs like melphalan. [] This suggests that both compounds act on a common pathway and highlights the potential of XPO1 inhibition as a therapeutic strategy in multiple myeloma.

Venetoclax (ABT-199)

Compound Description: Venetoclax, also known as ABT-199, is a potent and selective inhibitor of BCL2, an anti-apoptotic protein often overexpressed in various cancers. [] Inhibiting BCL2 with venetoclax promotes apoptosis, particularly in cells dependent on BCL2 for survival.

Relevance: While structurally distinct from Eltanexor, venetoclax exhibits synergistic effects when combined with Eltanexor in preclinical models of myelodysplastic syndromes and acute myeloid leukemia. [] This synergy is attributed to their complementary mechanisms of action, where Eltanexor inhibits XPO1, leading to nuclear retention of pro-apoptotic factors, and venetoclax inhibits BCL2, further promoting apoptosis.

A1210477

Compound Description: A1210477 is a selective inhibitor of MCL-1, a member of the Bcl-2 family of proteins known to regulate apoptosis. [] By inhibiting MCL-1, A1210477 promotes apoptosis in cancer cells, particularly those dependent on MCL-1 for survival.

Relevance: A1210477 complements the action of Eltanexor by targeting MCL-1, another anti-apoptotic protein, and enhances the induction of apoptosis in Glioblastoma cells when used in combination with Eltanexor. [] This highlights the potential of combination therapies targeting multiple points in the apoptotic pathway to overcome resistance and enhance treatment efficacy in cancers like Glioblastoma.

A1331852

Compound Description: A1331852 is a potent and selective BCL-XL inhibitor that disrupts its interaction with pro-apoptotic proteins like BIM, leading to apoptosis. [] It has demonstrated promising preclinical activity in hematologic malignancies, particularly in combination with other therapies.

Overview

Eltanexor, also known by its developmental code KPT-8602, is a second-generation selective inhibitor of nuclear export compound. It primarily functions by inhibiting the nuclear export protein exportin-1, which plays a critical role in the transport of various proteins and RNA from the nucleus to the cytoplasm. This inhibition has significant implications for the treatment of various cancers, particularly those that are resistant to conventional therapies. Eltanexor has shown promise in clinical trials for solid tumors and hematologic malignancies, demonstrating effective apoptosis induction in cancer cells and potential antiviral properties against a range of viral pathogens .

Source and Classification

Eltanexor is classified as a small molecule therapeutic agent under the category of nuclear transport inhibitors. It is derived from synthetic analogs of leptomycin B, an antifungal agent that was originally identified for its ability to inhibit nuclear export processes. Eltanexor has been designed to improve upon the pharmacokinetic and pharmacodynamic properties of its predecessors, leading to enhanced efficacy and reduced toxicity in clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Eltanexor involves several key steps that focus on creating a compound with optimal selectivity and potency against exportin-1. The process typically begins with the modification of existing structures derived from leptomycin B. Key synthetic routes may include:

  1. Chemical Modification: Altering functional groups on the leptomycin scaffold to enhance binding affinity for exportin-1.
  2. Optimization: Iterative testing of various analogs to determine the most effective compound in terms of potency and selectivity.
  3. Purification: Utilizing techniques such as high-performance liquid chromatography to ensure purity levels suitable for clinical trials.

The specific synthetic route may vary based on proprietary methods employed by pharmaceutical developers .

Molecular Structure Analysis

Structure and Data

Eltanexor has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with exportin-1. The chemical formula for Eltanexor is C₁₆H₁₈N₄O₃S, with a molecular weight of approximately 350.4 g/mol. Its structural features include:

  • Core Structure: A benzothiazole moiety that is crucial for its biological activity.
  • Functional Groups: Various substituents that enhance solubility and bioavailability.

The three-dimensional conformation allows Eltanexor to effectively bind to the nuclear export protein, blocking its function and leading to accumulation of proteins within the nucleus .

Chemical Reactions Analysis

Reactions and Technical Details

Eltanexor's primary mechanism involves binding to exportin-1, preventing it from interacting with its cargo proteins. This action results in:

  1. Inhibition of Protein Export: Key tumor suppressor proteins that would normally be exported from the nucleus remain inside, promoting apoptosis in cancer cells.
  2. Altered Cell Signaling: By retaining proteins like p53 within the nucleus, Eltanexor enhances apoptotic signaling pathways.

In vitro studies have demonstrated that Eltanexor can induce cell cycle arrest and apoptosis in various cancer cell lines through these mechanisms .

Mechanism of Action

Process and Data

The mechanism of action for Eltanexor revolves around its role as an inhibitor of exportin-1. Upon administration, Eltanexor binds to the nuclear transport receptor, leading to:

  • Retention of Tumor Suppressor Proteins: Proteins such as p53 accumulate in the nucleus, which triggers apoptotic pathways.
  • Disruption of Oncogenic Signaling: Inhibition of protein export alters signaling cascades critical for tumor growth and survival.

This dual action not only promotes cancer cell death but also enhances sensitivity to other therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Eltanexor shows stability under standard laboratory conditions but may require specific storage conditions to maintain potency.
  • pH Sensitivity: The compound's solubility can be affected by pH levels, influencing its bioavailability.

Data regarding these properties are critical for formulation development and clinical application .

Applications

Scientific Uses

Eltanexor is primarily investigated for its applications in oncology, particularly:

  • Cancer Treatment: As a monotherapy or in combination with other chemotherapeutics, Eltanexor has shown efficacy against glioblastoma and other resistant cancers.
  • Antiviral Research: Emerging studies suggest potential applications against viral infections, broadening its therapeutic scope beyond oncology.

Clinical trials are ongoing to further explore these applications, assessing both efficacy and safety profiles across various patient populations .

Molecular Mechanisms of Eltanexor Action

XPO1 Inhibition and Nuclear Retention of Tumor Suppressor Proteins

Eltanexor (KPT-8602) is a second-generation Selective Inhibitor of Nuclear Export (SINE) that covalently binds to the Cys528 residue in the nuclear export signal (NES) groove of XPO1 (Exportin 1, also known as CRM1). This binding is reversible and inhibits the interaction between XPO1 and RanGTP, preventing the formation of the ternary export complex [3] [9] [10]. Consequently, over 220 nuclear export signal (NES)-bearing cargo proteins are sequestered in the nucleus. Key tumor suppressor proteins (TSPs) affected include:

  • p53: Nuclear accumulation activates apoptosis and cell-cycle arrest pathways.
  • FOXO1: Nuclear retention promotes transcription of pro-apoptotic genes (e.g., BIM).
  • p21/p27: Nuclear localization induces cell-cycle arrest at G1/S phase [3] [9] [10].

A proteomic study identified 1,050+ human XPO1 cargoes, extending beyond TSPs to regulators of autophagy, ribosome maturation, and DNA repair [10]. Eltanexor’s inhibition disrupts cellular homeostasis by impairing multiple oncogenic pathways simultaneously.

Table 1: Major Nuclear-Retained Cargo Proteins Following Eltanexor Treatment

Cargo ProteinBiological FunctionOncogenic Relevance
p53Transcriptional activation of apoptosisMutated/deleted in 50% of cancers
FOXO1Pro-apoptotic gene regulationCytoplasmic mislocalization in AML
p21 (CDKN1A)Cyclin-dependent kinase inhibitorDeregulated in solid/hematologic tumors
IκBαNF-κB pathway inhibitionKey in inflammation-driven cancers
BRCA1/2DNA damage repairMutations linked to hereditary cancers

Modulation of NF-κB Signaling via IκBα Nuclear Accumulation

Eltanexor disrupts the canonical NF-κB pathway by trapping IκBα (Nuclear Factor-κB Inhibitor Alpha) in the nucleus. Normally, IκBα shuttles between the nucleus and cytoplasm to regulate NF-κB activity. Nuclear IκBα binds to NF-κB p65, preventing DNA binding and transcriptional activation [2] [5]. Eltanexor inhibits XPO1-mediated nuclear export of IκBα, leading to:

  • Stabilization of nuclear IκBα: Protection from cytoplasmic proteasomal degradation.
  • Suppression of NF-κB p65 translocation: Inhibition of pro-survival gene transcription (e.g., BCL2, SURVIVIN) [5].
  • Downstream effects: Reduced activity of transcription factors NFATc1 and c-Fos, critical for osteoclast differentiation and bone resorption in osteoporosis models [2] [5].

In multiple myeloma, this mechanism reverses NF-κB-driven drug resistance, restoring sensitivity to proteasome inhibitors [1].

Table 2: NF-κB Pathway Genes Regulated by Eltanexor-Induced IκBα Nuclear Retention

GeneFunctionRegulation by Eltanexor
BCL2Anti-apoptotic proteinDownregulated
NFATc1Osteoclast differentiation factorDownregulated
c-FOSTranscriptional activatorDownregulated
TNFαPro-inflammatory cytokineDownregulated
IL-6Inflammation and cell survivalDownregulated

Impact on p53-Dependent Apoptotic Pathways

Eltanexor activates p53-mediated apoptosis by blocking XPO1-dependent nuclear export of p53 and its transcriptional targets. In TP53-wildtype glioblastoma cells, Eltanexor treatment (IC₅₀ < 100 nM) induces:

  • Nuclear accumulation of p53 and CDKN1A (p21): Visualized via immunofluorescence [6].
  • Transcriptional upregulation: 5–10-fold increases in PUMA, CDKN1A, and TP53I3 mRNA levels within 24 hours [6].
  • Functional consequences: Caspase-3/7 activation and PARP cleavage, confirming apoptosis induction [6].

Notably, TP53-mutant glioblastoma cells remain resistant, underscoring the p53-dependency of this mechanism [6]. In acute myeloid leukemia (AML), Eltanexor synergizes with MDM2 inhibitors to enhance p53 pathway activation [9].

Regulation of RNA Export and Transcriptional Control

XPO1 mediates the nuclear export of multiple RNA species, including ribosomal RNAs (rRNAs), small nuclear RNAs (snRNAs), and select mRNAs. Eltanexor disrupts this process via:

  • snRNA retention: Prevents cytoplasmic maturation of spliceosomal U snRNAs, impairing spliceosome assembly [4] [10].
  • mRNA mislocalization: Retains oncogenic mRNAs (e.g., MYC, BCL2) in the nucleus, inhibiting their translation [7] [10].
  • Splicing dysregulation: In SF3B1-mutant myelodysplastic syndromes (MDS), Eltanexor causes aberrant retention of RNA transcripts and increases alternative splicing of apoptosis-related genes (e.g., BCL2L1) [3].

In DEK::NUP214 AML, Eltanexor disrupts XPO1-mediated export of DEK::NUP214 mRNA, reducing fusion oncoprotein expression [4].

Table 3: RNA Species Affected by XPO1 Inhibition with Eltanexor

RNA SpeciesExport MechanismFunctional Consequence of Inhibition
rRNA (40S/60S subunits)XPO1-PHAX-RanGTP complexImpaired ribosome biogenesis
snRNAs (U1, U2, U4)XPO1-PHAX-RanGTP complexAltered spliceosome assembly & mRNA splicing
Oncogenic mRNAsXPO1-eIF4E/LRPPRC adaptorsReduced translation of oncoproteins (MYC/BCL2)
Viral RNAs (HCMV)XPO1-dependent pathwayAntiviral effects via transcript retention

Disruption of Chromatin Localization in Oncogenic Fusion Proteins

Eltanexor abrogates the chromatin binding of XPO1-dependent oncogenic fusion proteins. In DEK::NUP214 AML:

  • Co-localization disruption: DEK::NUP214 and XPO1 co-localize at chromatin to activate pro-leukemic genes (e.g., HOXA9, MEIS1). Eltanexor displaces this complex, reducing chromatin occupancy by >60% [4].
  • Transcriptional downregulation: 50–70% reduction in HOXA9 and CDK6 expression, impairing self-renewal and cell-cycle progression [4].
  • In vivo efficacy: In patient-derived xenografts, Eltanexor treatment induced molecular remission with undetectable DEK::NUP214 transcripts in bone marrow after 377 days [4].

Similarly, XPO1 inhibition disrupts biomolecular condensates formed by NUP98 fusion oncoproteins, though this requires further mechanistic validation [8].

Properties

CAS Number

1642300-52-4

Product Name

Eltanexor

IUPAC Name

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide

Molecular Formula

C17H10F6N6O

Molecular Weight

428.29 g/mol

InChI

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+

InChI Key

JFBAVWVBLRIWHM-AWNIVKPZSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N

Solubility

Soluble in DMSO

Synonyms

KPT-8602; KPT8602; KPT 8602. Eltanexor.

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.